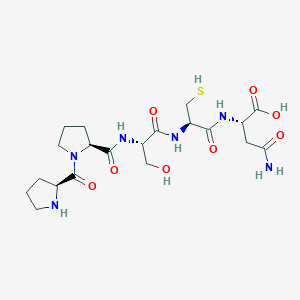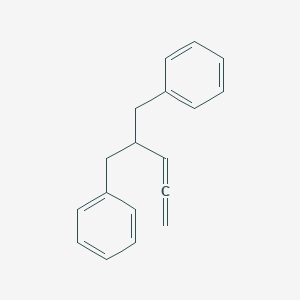![molecular formula C14H30O4 B14191627 2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol CAS No. 920761-23-5](/img/structure/B14191627.png)
2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol is an organic compound with the molecular formula C14H30O4. It is a versatile chemical used in various industrial applications due to its unique structural properties. The compound contains three hydroxyl groups, making it a valuable intermediate in the synthesis of polymers and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol typically involves the reaction of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol with 1-octanol under acidic or basic conditions. The reaction proceeds through an etherification process, where the hydroxyl group of 1-octanol reacts with the hydroxyl group of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale etherification reactions. The process is optimized for high yield and purity, often using catalysts to accelerate the reaction. The reaction mixture is then purified through distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halides or amines.
Scientific Research Applications
2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers and resins.
Biology: Employed in the preparation of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Applied in the production of lubricants, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The compound can also act as a crosslinking agent, enhancing the mechanical properties of polymers .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol
- 1,1,1-Trimethylolpropane
- 1,1,1-Tris(hydroxymethyl)propane
Uniqueness
2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol is unique due to its long alkyl chain, which imparts hydrophobic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic characteristics, such as surfactants and emulsifiers .
Properties
CAS No. |
920761-23-5 |
|---|---|
Molecular Formula |
C14H30O4 |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
2-ethyl-2-(1-hydroxyoctoxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C14H30O4/c1-3-5-6-7-8-9-13(17)18-12-14(4-2,10-15)11-16/h13,15-17H,3-12H2,1-2H3 |
InChI Key |
QXVDVLKWWGFOBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(O)OCC(CC)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one](/img/structure/B14191554.png)





![2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol](/img/structure/B14191600.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-3-(4-pyrimidinyl)-](/img/structure/B14191605.png)
![Methyl 2-nitro-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14191615.png)

![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine](/img/structure/B14191622.png)


